molecular formula C11H16N2O2 B15112523 Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate

Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate

Cat. No.: B15112523
M. Wt: 208.26 g/mol
InChI Key: UVYKVZVKZDPCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group attached to the pyrazole ring and an acetate ester group. It is used in various fields, including medicinal chemistry, organic synthesis, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of an acid catalyst to form the pyrazole ring. The final step involves esterification with methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced alcohols, and substituted pyrazole compounds .

Scientific Research Applications

Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl group and acetate ester enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1-phenyl-1H-pyrazol-3-yl)acetate
  • Methyl (1-cyclohexyl-1H-pyrazol-3-yl)acetate
  • Ethyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate

Uniqueness

Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate is unique due to its specific structural features, such as the cyclopentyl group, which imparts distinct physicochemical properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 2-(1-cyclopentylpyrazol-3-yl)acetate

InChI

InChI=1S/C11H16N2O2/c1-15-11(14)8-9-6-7-13(12-9)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3

InChI Key

UVYKVZVKZDPCQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN(C=C1)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.